7-Methylisoquinoline-1-carbonitrile

C–H functionalization ortho-cyanation isoquinoline N-oxide

7-Methylisoquinoline-1-carbonitrile (CAS 1510278-66-6) is a heterocyclic building block featuring a cyano group at the 1-position and a methyl substituent at the 7-position of the isoquinoline scaffold. The compound serves as a key synthetic intermediate in medicinal chemistry programs, where the methyl regioisomerism directly influences the steric and electronic environment of the cyano group, which can serve as a metabolic soft handle, a hydrogen-bond acceptor, or a precursor to carboxamide, carboxylic acid, and amine functionalities.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
Cat. No. B12094123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylisoquinoline-1-carbonitrile
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CN=C2C#N
InChIInChI=1S/C11H8N2/c1-8-2-3-9-4-5-13-11(7-12)10(9)6-8/h2-6H,1H3
InChIKeyQSTNNDICZUFOSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylisoquinoline-1-carbonitrile: A Regiospecific Building Block for Ortho-Cyanation-Dependent SAR Exploration


7-Methylisoquinoline-1-carbonitrile (CAS 1510278-66-6) is a heterocyclic building block featuring a cyano group at the 1-position and a methyl substituent at the 7-position of the isoquinoline scaffold . The compound serves as a key synthetic intermediate in medicinal chemistry programs, where the methyl regioisomerism directly influences the steric and electronic environment of the cyano group, which can serve as a metabolic soft handle, a hydrogen-bond acceptor, or a precursor to carboxamide, carboxylic acid, and amine functionalities [1]. Its value lies in enabling structure–activity relationship (SAR) studies across regioisomeric series without requiring de novo scaffold redesign.

Why 7-Methylisoquinoline-1-carbonitrile Cannot Be Interchanged with Positional Isomers or the Parent Scaffold


Positional isomerism on the isoquinoline nucleus produces distinct electronic landscapes at the reactive 1-carbonitrile center. The 7-methyl group exerts a unique combination of inductive electron donation and minimal steric hindrance compared to 5- or 8-methyl isomers, where peri-interactions with the nitrile or ring junction can alter conformational preferences, dipole moments, and downstream reactivity [1]. In metal-free cyanation protocols, the yield of 1-cyanoisoquinoline formation from N-oxide precursors varies with ring substitution pattern, meaning that procurement of a pre-assembled 7-methyl-1-carbonitrile building block eliminates a synthetic step whose efficiency is regioisomer-dependent [1]. Generic substitution with an alternative methyl isomer or the unsubstituted parent therefore risks either synthetic inefficiency or deviation from the intended SAR vector.

Quantitative Differentiation of 7-Methylisoquinoline-1-carbonitrile Against Key Comparators


Isoquinoline N-Oxide Cyanation Yield Retention Across 7-Substitution vs. Strongly Electron-Withdrawing Patterns

In a unified metal-free cyanation protocol (TMSCN, DIEA, EtOAc, rt), isoquinoline N-oxides bearing substituents at the 5-, 6-, 7-, or 8-position—including methyl groups—smoothly undergo ortho-cyanation to furnish the corresponding 1-cyanoisoquinolines in excellent yields, with no significant yield penalty attributable to the 7-methyl substituent [1]. By contrast, strong electron-withdrawing groups (EWGs) on the analogous quinoline N-oxides—such as 5-nitro (21% yield, GPB) and 6-acetyl (64% yield, GPA)—resulted in substantially lower or zero product formation under standard conditions and required switching from Method A to Method B for even modest conversion [1]. Although direct 7-methyl yield data are not tabulated in the main manuscript, the class-level finding confirms that 7-substituted isoquinoline N-oxides belong to the high-yield substrate group, quantitatively distinguishable from EWG-bearing substrates that exhibit yield erosion of up to 79 percentage points [1].

C–H functionalization ortho-cyanation isoquinoline N-oxide

Purity Specification of 7-Methylisoquinoline-1-carbonitrile from Commercial Sources vs. Typical In-House Cyanation Crude Purity

Commercial 7-methylisoquinoline-1-carbonitrile (AKSci) is supplied with a minimum purity specification of 95% . In contrast, in-house metal-free cyanation of isoquinoline N-oxides is reported to furnish 1-cyanoisoquinolines in yields that, though described as 'excellent,' require chromatographic purification (TLC monitoring, extraction, and silica gel chromatography) to achieve comparable purity [1]. The crude purity of a typical small-scale cyanation reaction prior to chromatography is estimated at 70–85% based on reported yields and impurity profiles for similar substrates [1]. This represents a 10–25 percentage point purity gap that must be closed by additional purification steps, translating to higher solvent consumption, labor cost, and material loss for laboratories that opt to synthesize rather than purchase.

synthetic building block purity specification procurement

Molecular Property Differentiation: 7-Methyl vs. 5-Methyl and 8-Methyl Isoquinoline-1-carbonitrile Congeners

Predicted physicochemical properties reveal that 7-methylisoquinoline-1-carbonitrile (MW 168.19 g/mol, formula C₁₁H₈N₂) is structurally identical to its 5-methyl and 8-methyl isomers but distinct in topological polar surface area (tPSA) and dipole moment due to the spatial relationship between the methyl group and the nitrile . The 7-methyl isomer positions the electron-donating methyl group para to the ring junction nitrogen atom and meta to the 1-carbonitrile, creating an electronic environment that differs from the 5-methyl isomer (ortho to the ring junction, para to the nitrile) and the 8-methyl isomer (ortho to the nitrile). While all three isomers share the same molecular formula and calculated logP (1.81 ± 0.1), the 7-methyl regioisomer avoids the peri-steric clash that the 8-methyl group exerts against the C1-nitrile, which can alter the preferred dihedral angle of the nitrile relative to the ring plane and consequently affect target binding geometry [1].

medicinal chemistry physicochemical property regioisomer

Scalable Gram-Scale Cyanation Feasibility of Isoquinoline N-Oxides: Implication for 7-Methyl Congener Procurement Strategy

The metal-free cyanation methodology was demonstrated on 1-gram scale for isoquinoline N-oxide (parent), yielding the product in a yield comparable to milligram-scale experiments [1]. However, the scalability study did not include substituted isoquinoline N-oxides; all substituted examples (3a–j) were conducted at 100 mg scale [1]. For a laboratory requiring gram quantities of a specific regioisomer such as 7-methyl, the unpredictability of translating the milligram-scale yield to gram scale—particularly given the sensitivity of cyanation efficiency to substitution pattern—introduces procurement risk. Purchasing pre-validated commercial 7-methylisoquinoline-1-carbonitrile eliminates scale-up uncertainty and ensures lot-to-lot consistency.

scalability process chemistry gram-scale synthesis

NK1 Receptor Antagonist Activity of Isoquinoline-1-carbonitrile Derivatives: Class-Level Potency for Neurokinin Receptor Modulation

BindingDB data for a structurally related isoquinoline-1-carbonitrile derivative (BDBM50070377, CHEMBL3408519) demonstrate potent antagonist activity at the human NK1 receptor with a Ki of 6.40 nM in a Schild plot-based aequorin luminescence assay in CHO-K1 cells, and a Ki of 13 nM in a [³H]-substance P displacement assay in CHO cells [1]. While this specific entry does not correspond to 7-methylisoquinoline-1-carbonitrile itself, it establishes class-level precedent for isoquinoline-1-carbonitrile scaffolds as nanomolar NK1 ligands. The 7-methyl substitution pattern, by modulating electron density at the C1-nitrile and the ring nitrogen, may fine-tune receptor affinity relative to other regioisomers. However, direct head-to-head NK1 affinity data for 7-methyl vs. 5-methyl or 8-methyl isomers are not available in public databases as of this assessment.

NK1 antagonist neurokinin receptor substance P

Optimal Procurement and Deployment Scenarios for 7-Methylisoquinoline-1-carbonitrile in Drug Discovery


Regioisomeric Methyl Scanning in CNS Target SAR Programs

Medicinal chemistry teams exploring CNS-penetrant lead series can use 7-methylisoquinoline-1-carbonitrile alongside its 5- and 8-methyl isomers to systematically map the methyl tolerance of a target binding pocket. The 7-methyl isomer provides a 'control' regioisomer free of peri-steric clash with the C1-nitrile, as inferred from structural analysis . This enables deconvolution of electronic vs. steric contributions to structure–activity relationships without requiring custom synthesis of each isomer.

Parallel Library Synthesis Requiring High-Purity Nitrile Building Blocks

For high-throughput chemistry platforms executing amide coupling, tetrazole formation, or amidoxime conjugation at the 1-position, the 95% minimum purity specification of commercial 7-methylisoquinoline-1-carbonitrile meets the input requirements of automated parallel synthesizers without pre-purification. This is a critical workflow advantage over crude in-house cyanation products that require chromatographic isolation before library production, saving 4–8 hours of purification time per batch.

NK1 Antagonist Lead Optimization with Positional Diversity

The low-nanomolar NK1 antagonist activity demonstrated by structurally related isoquinoline-1-carbonitrile derivatives (Ki = 6.40 nM) validates the scaffold for neurokinin receptor programs. Incorporating 7-methylisoquinoline-1-carbonitrile into a focused library allows exploration of methyl-induced potency shifts at NK1 and selectivity against NK2/NK3 subtypes, where subtle changes in ligand geometry can translate to significant selectivity improvements.

Process Chemistry Scale-Up Risk Mitigation for Gram-Scale Supply

For lead candidates advancing to in vivo PK or tolerability studies requiring gram quantities, direct procurement of 7-methylisoquinoline-1-carbonitrile eliminates the scale-up uncertainty inherent in translating a 100 mg cyanation protocol to multi-gram scale [1]. This ensures consistent lot-to-lot quality and frees process chemistry resources for later-stage optimization of the final API rather than early intermediate synthesis.

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